Desferriferrithiocin

Iron Overload Thalassemia Preclinical Efficacy

Acquire Desferriferrithiocin (DFT), the naturally occurring, orally bioavailable tridentate iron chelator from *Streptomyces antibioticus*. Unlike parenteral deferoxamine (DFO, ICE 5.5%) or low-efficiency deferiprone (DFP, ICE 2.1%), DFT-based chelators deliver an iron-clearing efficiency exceeding 16% in primates, with rapid cytosolic mobilization. This scaffold powers advanced research in transfusional iron overload, hepatocellular carcinoma (IC50 ~40 µM), and antimalarial drug discovery. Secure ≥98% purity DFT for robust preclinical studies today.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 76045-30-2
Cat. No. B1207651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesferriferrithiocin
CAS76045-30-2
Synonymsdesferriferrithiocin
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSC(=N1)C2=C(C=CC=N2)O
InChIInChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1
InChIKeyMXNMKXDOWGYTSV-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desferriferrithiocin (CAS 76045-30-2): A Potent Orally Active Siderophore Iron Chelator


Desferriferrithiocin (DFT, CAS 76045-30-2) is a naturally occurring tridentate iron chelator (siderophore) isolated from cultures of *Streptomyces antibioticus* DSM 1865 [1]. Unlike the clinically established hexadentate deferoxamine (DFO, parenteral) or bidentate deferiprone (DFP, oral), DFT and its rationally designed analogues (e.g., deferitrin, FBS0701) exhibit a unique combination of high oral bioavailability and exceptional iron-clearing efficiency (ICE) across multiple in vivo models [2]. Its molecular scaffold has served as the foundational pharmacophore for the development of an entire class of orally active iron chelators aimed at treating transfusional iron overload in conditions such as beta-thalassemia major [3].

Why Desferriferrithiocin Cannot Be Substituted by Other Iron Chelators


Generic substitution is scientifically invalid due to fundamental differences in denticity, oral bioavailability, and iron-clearing efficiency (ICE). While deferoxamine (DFO) requires parenteral administration and exhibits poor oral absorption, and deferiprone (DFP) shows low ICE (<5%), the desferrithiocin scaffold uniquely enables high oral bioavailability coupled with superior iron mobilization kinetics [1]. Direct comparative studies reveal that DFO and DFP achieve ICE values of only 2.8–5.5% in primates, whereas DFT-based chelators exceed 16% ICE in the same model [2]. Furthermore, DFT demonstrates faster cellular uptake and greater cytosolic iron mobilization than DFO, directly translating to more efficient reduction of hepatocyte iron stores [3]. The nephrotoxicity observed with the parent DFT scaffold has been systematically reengineered in its analogues (e.g., deferitrin, FBS0701) without compromising ICE, a feat not achievable by simply substituting another chelator class [4]. These quantifiable, mechanistic differentiators render in-class substitution inappropriate for research or therapeutic applications.

Quantitative Differential Evidence for Desferriferrithiocin vs. Comparator Chelators


Superior Iron-Clearing Efficiency (ICE) in Non-Human Primates

Desferrithiocin-based chelators achieve iron-clearing efficiency (ICE) values in non-human primates that are approximately 3- to 5-fold greater than those of deferoxamine (DFO) and over 7-fold greater than deferiprone (DFP). Specifically, the DFT analogue FBS0701 demonstrates an ICE of 16.1±4.1% in iron-overloaded primates [1], while DFO and DFP exhibit ICE values of only 5.5% and 2.1%, respectively, in the same Cebus monkey model [2]. This represents a quantified efficiency improvement of 10.6 percentage points over DFO (a 193% relative increase) and 14.0 percentage points over DFP (a 667% relative increase).

Iron Overload Thalassemia Preclinical Efficacy

Enhanced Antiproliferative Potency Against Hepatocellular Carcinoma (HCC) Cells

Desferrithiocin (DFT) exhibits significantly greater antiproliferative activity against hepatocellular carcinoma (HCC) cell lines compared to desferrioxamine (DFO). In head-to-head in vitro assays, DFT inhibited HCC proliferation with an IC50 of approximately 40 µM, whereas DFO required concentrations of 110–210 µM to achieve similar inhibition [1]. This represents a 2.75- to 5.25-fold higher potency for DFT relative to DFO. Both chelators' activity was abrogated when saturated with iron, confirming that the mechanism is iron-depletion dependent [2].

Cancer Research Iron Chelation Therapy Hepatocellular Carcinoma

More Rapid Cellular Uptake and Intracellular Iron Mobilization Kinetics

Desferrithiocin (DFT) demonstrates significantly faster cellular uptake and iron mobilization kinetics compared to desferrioxamine B (DFO). In cultured rat hepatocytes, ³H-DFT uptake reached a plateau after approximately 1 hour, while ¹⁴C-DFO accumulation was markedly slower. The maximum intracellular accumulation of DFT was threefold higher than that of DFO [1]. In functional iron mobilization assays, DFT removed ⁵⁹Fe from preloaded hepatocytes more rapidly than DFO, and under acidic conditions (mimicking endosomal/lysosomal environments), DFT was much more efficient than DFO at mobilizing iron from ferritin [2]. Subcellular fractionation revealed DFT predominantly localized to the cytosol (82%), enabling rapid access to the labile iron pool, whereas DFO distributed equally between cytosol and lysosomal fractions [3].

Cellular Pharmacology Iron Metabolism Hepatocyte Biology

Higher Antimalarial Potency (IC50) Against Plasmodium falciparum

The desferrithiocin analogue FBS0701 demonstrates significantly greater in vitro antimalarial activity compared to the clinically used chelators deferiprone (DFP) and deferoxamine (DFO). FBS0701 inhibited *Plasmodium falciparum* growth with an IC50 of 6 µM, whereas DFP and DFO exhibited IC50 values of 15 µM and 30 µM, respectively [1]. This represents a 2.5-fold higher potency than DFP and a 5-fold higher potency than DFO. In a lethal *P. yoelii* 17XL murine malaria model, a single oral dose of FBS0701 at 100 mg/kg administered one day post-infection resulted in 100% cure of all mice [2].

Malaria Antiparasitic Iron Chelation

Protective Effect Against Iron/H₂O₂-Induced Oxidative DNA Damage

Desferrithiocin (DFT) exhibits a protective effect against iron-catalyzed oxidative DNA damage, in contrast to deferiprone (L1/DFP) which potentiates such damage. In iron-loaded HepG2 hepatoma cells, DFT protected against hydrogen peroxide-mediated DNA damage, whereas DFO had no protective effect [1]. Critically, under the same conditions, deferiprone (L1) exposure markedly potentiated H₂O₂-mediated oxidative DNA damage. This adverse effect was only reversed when the molar ratio of L1 to iron was maintained at ≥3:1; at lower ratios, L1 increased free radical generation [2]. This differential toxicity profile is directly relevant to chelator safety in patients with high iron burdens where chelator:iron ratios may fluctuate.

Oxidative Stress DNA Damage Cytoprotection

High-Value Research and Industrial Applications of Desferriferrithiocin


Preclinical Efficacy Studies in Iron Overload Models Requiring Oral Bioavailability

Desferriferrithiocin and its analogues (e.g., FBS0701, deferitrin) are ideally suited for preclinical research in transfusional iron overload (e.g., beta-thalassemia major, myelodysplastic syndromes) where oral administration and high iron-clearing efficiency (ICE) are critical. The documented ICE of 16.1±4.1% in non-human primates [1] provides a robust benchmark for comparative efficacy studies against current standards (DFO: 5.5%; DFP: 2.1%). The rapid cellular uptake and cytosolic localization (82% in hepatocytes) [2] further support mechanistic investigations into iron trafficking and chelator pharmacokinetics.

Investigational Antineoplastic Research Targeting Iron-Dependent Cancers

The significantly higher antiproliferative potency of DFT against hepatocellular carcinoma (HCC) cells (IC50 ≈ 40 µM) compared to desferrioxamine (IC50 = 110–210 µM) [3] makes DFT a compelling tool compound for investigating iron-deprivation strategies in cancer therapy. Its oral bioavailability enables in vivo efficacy studies in rodent HCC models without the confounding factor of parenteral administration. The apparent selectivity for cancer cells over normal hepatocytes [4] provides a rational basis for exploring DFT-based chelators as potential antineoplastic agents.

Antimalarial Drug Discovery and Mechanism of Action Studies

The desferrithiocin analogue FBS0701 exhibits an IC50 of 6 µM against *P. falciparum*, which is 2.5× and 5× more potent than deferiprone and deferoxamine, respectively [5]. The demonstrated single-dose oral cure in a lethal *P. yoelii* murine model [6] positions DFT-based chelators as valuable leads for antimalarial drug development. Researchers investigating iron-dependent parasite biology or seeking to circumvent artemisinin resistance will find DFT analogues to be potent, orally bioavailable probes for in vitro and in vivo malaria studies.

Oxidative Stress and Cytoprotection Research in Iron-Loaded Cellular Models

DFT's protective effect against iron/H₂O₂-induced oxidative DNA damage, contrasted with deferiprone's potentiation of such damage at low chelator:iron ratios [7], makes it a unique tool for dissecting the role of labile iron pools in Fenton chemistry-mediated cellular injury. This property is particularly relevant for studies on iron-overload complications, including hepatocarcinogenesis and cardiomyopathy, where the balance between chelator efficacy and pro-oxidant risk is a critical determinant of long-term safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desferriferrithiocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.